Lipophilicity Comparison
The 3-ethyl and 3-methoxyphenyl substituents collectively modulate lipophilicity to a value intermediate between the non-methoxylated and non-ethylated analogs. 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine exhibits a calculated cLogP of 2.46, compared with 3-ethyl-4-phenylpyrrolidine (cLogP 2.88) and 4-(3-methoxyphenyl)pyrrolidine (cLogP 1.68) [1][2]. This 0.42 log unit reduction relative to the phenyl analog indicates improved aqueous compatibility without sacrificing membrane permeability, a critical balance for achieving favorable ADME profiles in lead optimization [3].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.46 |
| Comparator Or Baseline | 3-Ethyl-4-phenylpyrrolidine: cLogP = 2.88; 4-(3-Methoxyphenyl)pyrrolidine: cLogP = 1.68 |
| Quantified Difference | ΔcLogP = -0.42 vs. phenyl analog; +0.78 vs. non-ethylated analog |
| Conditions | Calculated using ChemAxon / Chemicalize platform (pH 7.4) |
Why This Matters
Lipophilicity within the range of 2–3 is associated with optimal passive permeability and reduced promiscuity; this compound's cLogP positions it advantageously for CNS or oral drug candidate design.
- [1] ChemAxon / Chemicalize Platform. cLogP calculation for 3-Ethyl-4-(3-methoxyphenyl)pyrrolidine. View Source
- [2] PubChem. cLogP values for 3-Ethyl-4-phenylpyrrolidine (CID 53402702) and 3-(3-Methoxyphenyl)pyrrolidine (CID 2737727). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
